molecular formula C6H13NO B1652503 3-Ethyl-N-methyloxetan-3-amine CAS No. 1448960-73-3

3-Ethyl-N-methyloxetan-3-amine

Cat. No.: B1652503
CAS No.: 1448960-73-3
M. Wt: 115.17
InChI Key: YIVXCHVNGUOMHA-UHFFFAOYSA-N
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Description

3-Ethyl-N-methyloxetan-3-amine is a chemical compound with the molecular formula C6H13NO It is a derivative of oxetane, a four-membered cyclic ether, and features an ethyl group and a methylamine group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N-methyloxetan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-N-methyloxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

3-Ethyl-N-methyloxetan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-N-methyloxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The ethyl and methylamine groups contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

  • N-Methyloxetan-3-amine
  • 3-Methyl-N-ethyloxetan-3-amine
  • 3-Propyl-N-methyloxetan-3-amine

Comparison: 3-Ethyl-N-methyloxetan-3-amine is unique due to the presence of both ethyl and methylamine groups on the oxetane ring. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups or substitutions.

Properties

IUPAC Name

3-ethyl-N-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(7-2)4-8-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXCHVNGUOMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302568
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448960-73-3
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448960-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanamine, 3-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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